3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile
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Overview
Description
3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar structural features but different photophysical properties.
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: An azo compound with distinct electronic and photophysical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
65430-28-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-formylprop-2-enenitrile |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12-5-3-10(4-6-12)7-11(8-13)9-15/h3-7,9H,1-2H3 |
InChI Key |
OLAQNONIIQDEQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C=O)C#N |
Origin of Product |
United States |
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